

# The Discovery and Isolation of Holmium: A Technical Retrospective

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An in-depth guide for researchers, scientists, and drug development professionals on the historical journey from spectroscopic anomaly to isolated element.

### Introduction

**Holmium** (Ho), a rare earth element with atomic number 67, possesses unique magnetic and optical properties that have made it a valuable component in a range of modern technologies, from nuclear reactors to medical lasers.[1][2] Its discovery and subsequent isolation in a pure form represent a significant chapter in the history of chemistry, showcasing the painstaking evolution of separation techniques for the lanthanide series. This technical guide provides a detailed account of the key discoveries, the scientists involved, and the experimental methodologies that led to the identification and purification of **holmium**.

### **Chronology of Discovery and Isolation**

The journey to isolate **holmium** was a multi-stage process involving several notable scientists across Europe.[3]



Year	Scientist(s)	Key Discovery or Achievement	Location
1878	Jacques-Louis Soret & Marc Delafontaine	First spectroscopic observation of holmium, identifying it as an unknown "Element X".[1][4]	Geneva, Switzerland
1879	Per Teodor Cleve	Independently discovered holmium by chemically separating its oxide ("holmia") from erbium oxide ("erbia"). He also isolated thulium oxide.[5][6]	Uppsala, Sweden
1886	Paul-Émile Lecoq de Boisbaudran	Further purified holmium oxide through fractional precipitation, discovering dysprosium as a persistent impurity.[7]	Paris, France
1911	Otto Holmberg	First to isolate pure holmium oxide.[3]	_
1939	Heinrich Bommer	Successfully isolated pure metallic holmium.	

# The Dual Discovery: Spectroscopy and Chemical Separation



The initial identification of **holmium** was a collaborative effort, though largely unintentional. In 1878, Swiss chemists Jacques-Louis Soret and Marc Delafontaine were examining the spectra of "erbia," a crude oxide of erbium, when they noticed aberrant spectrographic absorption bands that did not correspond to any known element.[1][4] They named this unknown substance "Element X."[4]

Almost concurrently, Swedish chemist Per Teodor Cleve was also investigating erbia.[5] Employing the separation techniques developed by his predecessor Carl Gustaf Mosander, Cleve methodically removed the known contaminants.[1] This process yielded two new substances: a brown oxide he named "holmia" (after Holmia, the Latin name for his native Stockholm) and a green oxide he named "thulia."[1] Holmia was later identified as **holmium** oxide, and thulia as thulium oxide.[1]

// Nodes Erbia [label="Erbia (Impure Erbium Oxide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Soret\_Delafontaine [label="Soret & Delafontaine (1878)", fillcolor="#FBBC05", fontcolor="#202124"]; Cleve [label="Per Teodor Cleve (1879)", fillcolor="#FBBC05", fontcolor="#202124"]; Element\_X [label=""Element X" (Spectroscopic Anomaly)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Holmia [label="Holmia (Impure Holmium Oxide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thulia [label="Thulia (Thulium Oxide)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Erbia -> Soret\_Delafontaine [label="Spectroscopic Analysis"]; Soret\_Delafontaine -> Element\_X [label="Identified"]; Erbia -> Cleve [label="Chemical Separation"]; Cleve -> Holmia [label="Isolated"]; Cleve -> Thulia [label="Isolated"]; } dot Caption: Initial Discovery of **Holmium** from Erbia.

## Experimental Protocols for Isolation and Purification

The separation of **holmium** from other rare earth elements was a formidable challenge due to their remarkably similar chemical properties.[9] The early isolation procedures relied on laborious, multi-stage fractionation processes.

### **Cleve's Separation of Holmia (Impure Holmium Oxide)**



Per Teodor Cleve utilized the fractional crystallization methods pioneered by Carl Gustaf Mosander.[1] While Cleve's 1879 publication in Comptes Rendus does not provide exhaustive experimental detail, the general procedure for separating the yttrium-group earths, to which **holmium** belongs, involved the following steps:

- Dissolution: The starting material, impure erbium oxide ("erbia") obtained from minerals like gadolinite, was dissolved in a strong acid, typically nitric acid, to form a solution of rare earth nitrates.
- Fractional Precipitation: A precipitating agent, such as ammonium hydroxide, was added in carefully controlled, insufficient amounts.[7] The rare earths with the highest atomic numbers (and smallest ionic radii) would precipitate first. This process would be repeated, with the precipitate from one step being redissolved and fractionally precipitated again.
- Conversion to Oxides: The separated fractions were then converted back to their oxide forms by heating. Cleve observed that one fraction yielded a brown-colored oxide, which he named "holmia."[1]

## De Boisbaudran's Further Purification and the Discovery of Dysprosium

Paul-Émile Lecoq de Boisbaudran, a master of spectroscopy and rare earth chemistry, subjected Cleve's "holmia" to further, more rigorous fractionation.[7][10] He employed fractional precipitation using ammonia.[7] His meticulous process, which reportedly took over 30 attempts, revealed that "holmia" was not a single substance.[7]

- Systematic Fractional Precipitation: A solution of impure holmium nitrate was treated with a
  dilute solution of ammonia. The addition of ammonia was carefully controlled to precipitate
  the rare earth hydroxides in fractions.
- Spectroscopic Analysis of Fractions: Each fraction was then redissolved and its absorption spectrum analyzed. De Boisbaudran noticed that the spectral lines of what was thought to be holmium were consistently accompanied by other, distinct spectral lines.
- Isolation of Dysprosium: Through repeated and systematic fractionation, he was able to separate the substance responsible for the new spectral lines, which he named "dysprosium"



from the Greek dysprositos (meaning "hard to get at").[8] This confirmed that Cleve's "holmia" was, in fact, a mixture of **holmium** oxide and dysprosium oxide.[8]

// Nodes Impure\_Holmia [label="Impure Holmia (from Cleve)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fractional\_Precipitation [label="Fractional Precipitation (de Boisbaudran, 1886)", fillcolor="#FBBC05", fontcolor="#202124"]; Purified\_Holmia [label="Purified Holmia (Holmium Oxide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dysprosia [label="Dysprosia (Dysprosium Oxide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectroscopic\_Analysis [label="Spectroscopic Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Impure\_Holmia -> Fractional\_Precipitation; Fractional\_Precipitation -> Purified\_Holmia [label="Separated"]; Fractional\_Precipitation -> Dysprosia [label="Separated"]; Fractional\_Precipitation -> Spectroscopic\_Analysis [style=dashed, arrowhead=none]; Purified\_Holmia -> Spectroscopic\_Analysis [label="Analyzed"]; Dysprosia -> Spectroscopic\_Analysis [label="Analyzed"]; } dot Caption: De Boisbaudran's Purification of Holmia.

## Holmberg's Isolation of Pure Holmium Oxide and Metallic Holmium

The final purification of **holmium** oxide was achieved by Otto Holmberg in 1911. While specific details of his method are not readily available in general literature, it is understood that he employed advanced fractional crystallization techniques of the time to finally remove the last traces of dysprosium and other neighboring rare earths.

The isolation of pure, metallic **holmium** was first successfully carried out by Heinrich Bommer in 1939.[1] The established method for producing the pure metal involves the reduction of its anhydrous chloride or fluoride with metallic calcium:

2HoF<sub>3</sub> + 3Ca → 2Ho + 3CaF<sub>2</sub>

This metallothermic reduction is carried out under an inert atmosphere to prevent oxidation of the highly reactive **holmium** metal at elevated temperatures.

### **Properties of Holmium and its Oxide**



The early researchers were able to characterize some of the fundamental properties of **holmium** and its oxide.

Property	Holmium (Ho)	Holmium(III) Oxide (Ho₂O₃)
Appearance	Bright, silvery-white metal[11]	Light yellow or yellow crystalline powder[12]
Reactivity	Relatively stable in dry air at room temperature, but oxidizes readily in moist air or when heated.[1]	A basic anhydride, it reacts with acids.[13]
Magnetic Properties	Possesses the highest magnetic moment of any naturally occurring element.[1]	One of the most paramagnetic substances known.[12]
Optical Properties	Solutions have sharp optical absorption peaks in the 200-900 nm spectral range, making it useful for spectrophotometer calibration.[12]	

### Conclusion

The history of **holmium**'s discovery and isolation is a testament to the perseverance and ingenuity of 19th and early 20th-century chemists. From its first detection as a spectral curiosity to its final purification as a metallic element, the story of **holmium** is intertwined with the development of spectroscopy and the arduous techniques of rare earth separation. The foundational work of Soret, Delafontaine, Cleve, de Boisbaudran, Holmberg, and Bommer paved the way for the eventual understanding and application of this unique and valuable element in modern science and technology.

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